molecular formula C13H16ClNO3S B12772661 Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester CAS No. 165549-92-8

Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester

Cat. No.: B12772661
CAS No.: 165549-92-8
M. Wt: 301.79 g/mol
InChI Key: IWCUXTPHFLVGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C13H16ClNO3S. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a carbamothioic acid group, a chloro-substituted phenyl ring, and an oxopropoxy group, making it a compound of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-chloro-3-(2-oxopropoxy)phenyl isothiocyanate with isopropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also taken into account to minimize the impact of industrial production on the environment.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(2-methylethyl) ester
  • Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-ethyl) ester

Uniqueness

Compared to similar compounds, Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester is unique due to its specific ester group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

165549-92-8

Molecular Formula

C13H16ClNO3S

Molecular Weight

301.79 g/mol

IUPAC Name

O-propan-2-yl N-[4-chloro-3-(2-oxopropoxy)phenyl]carbamothioate

InChI

InChI=1S/C13H16ClNO3S/c1-8(2)18-13(19)15-10-4-5-11(14)12(6-10)17-7-9(3)16/h4-6,8H,7H2,1-3H3,(H,15,19)

InChI Key

IWCUXTPHFLVGKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OCC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.